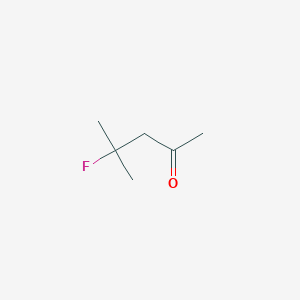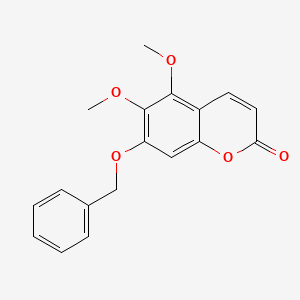
2-Trifluoromethyl-10-(diallylaminopropyl)phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Trifluoromethyl-10-(diallylaminopropyl)phenothiazine is a derivative of phenothiazine, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a trifluoromethyl group at the 2-position and a diallylaminopropyl group at the 10-position of the phenothiazine core. Phenothiazine derivatives have been extensively studied for their pharmacological properties, including antipsychotic, antiemetic, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethyl-10-(diallylaminopropyl)phenothiazine typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced at the 2-position using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Diallylaminopropyl Group: The diallylaminopropyl group can be attached to the 10-position through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Trifluoromethyl-10-(diallylaminopropyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
2-Trifluoromethyl-10-(diallylaminopropyl)phenothiazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiproliferative activities.
Medicine: Investigated for its potential use as an antipsychotic and antiemetic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Trifluoromethyl-10-(diallylaminopropyl)phenothiazine involves its interaction with various molecular targets and pathways. The compound is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. Additionally, it can inhibit the function of P-glycoprotein, a protein involved in drug transport, thereby enhancing the efficacy of certain drugs .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylphenothiazine: Lacks the diallylaminopropyl group but shares the trifluoromethyl group at the 2-position.
10-(Diallylaminopropyl)phenothiazine: Lacks the trifluoromethyl group but has the diallylaminopropyl group at the 10-position.
Properties
CAS No. |
63834-03-7 |
|---|---|
Molecular Formula |
C22H23F3N2S |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N,N-bis(prop-2-enyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine |
InChI |
InChI=1S/C22H23F3N2S/c1-3-12-26(13-4-2)14-7-15-27-18-8-5-6-9-20(18)28-21-11-10-17(16-19(21)27)22(23,24)25/h3-6,8-11,16H,1-2,7,12-15H2 |
InChI Key |
PSICOFASYZDHQP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



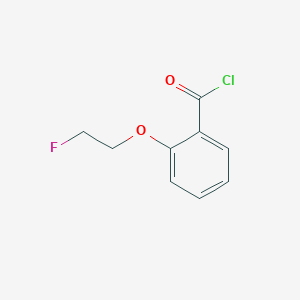
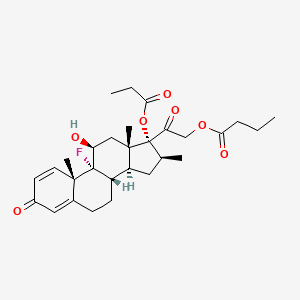


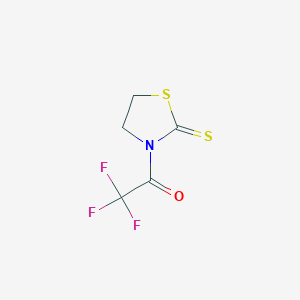

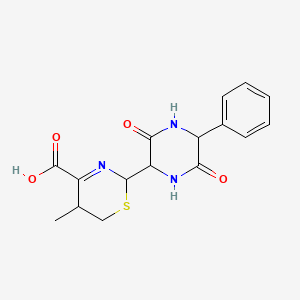
![S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil](/img/structure/B13418573.png)
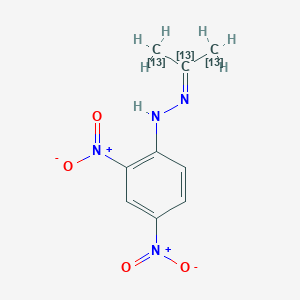
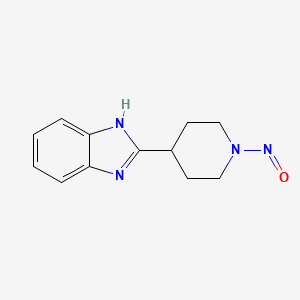
![2-Amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B13418586.png)
